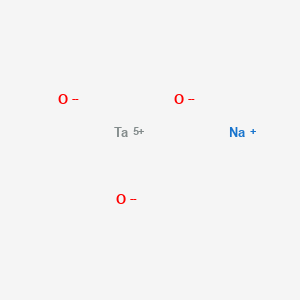![molecular formula C9H13NO B078940 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14174-01-7](/img/structure/B78940.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a bicyclic compound that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
作用機序
The mechanism of action of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide involves its ability to form stable complexes with transition metals. These complexes can then act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties, which can be attributed to its bicyclic structure.
生化学的および生理学的効果
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several biochemical and physiological effects. One of the most significant effects of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its ability to inhibit the growth of cancer cells. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its ability to form stable complexes with transition metals, which can act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide also exhibits chiral recognition properties, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its relatively high cost compared to other ligands.
将来の方向性
There are several future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. One of the most significant directions is the development of new synthetic methods for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. This could involve the use of alternative starting materials or the development of new catalytic systems. Another direction for research is the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, such as its use in the treatment of other diseases or its use as a chiral ligand in asymmetric synthesis.
Conclusion:
In conclusion, N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties and has been used as a ligand in metal catalysis. The future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide include the development of new synthetic methods and the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
合成法
The synthesis of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) to form a brominated intermediate. This intermediate is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. Another method involves the reaction of cycloheptene with N-bromosuccinimide to form a brominated intermediate, which is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
科学的研究の応用
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its use as a ligand in metal catalysis. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to form stable complexes with several transition metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
特性
CAS番号 |
14174-01-7 |
|---|---|
製品名 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
InChIキー |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
異性体SMILES |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
正規SMILES |
CC(=O)NC1C2CCC1C=C2 |
同義語 |
N-[(1β,4β,7-syn)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



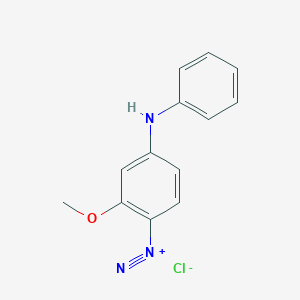
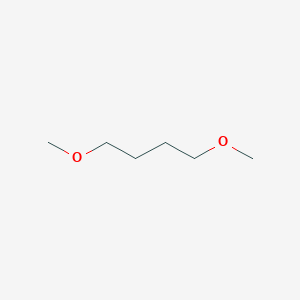
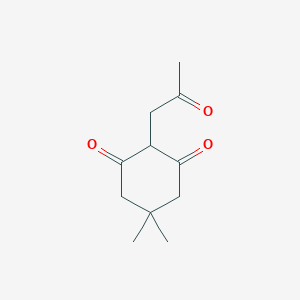

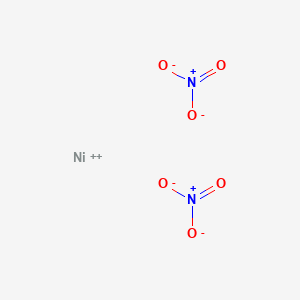
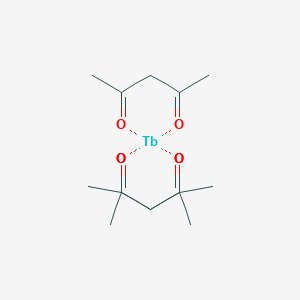

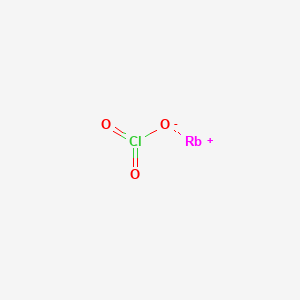
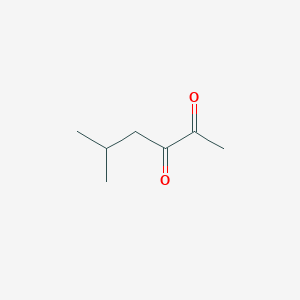
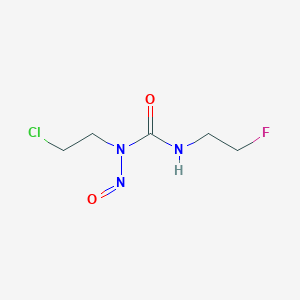
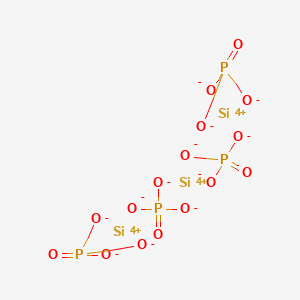

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)
